4-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
Description
4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a triazole derivative featuring a fluorophenyl substituent at the 4-position and a phenyl group at the 1-position of the triazole ring. Triazoles are privileged scaffolds in medicinal chemistry due to their versatile hydrogen-bonding capabilities, metabolic stability, and tunable electronic properties. The fluorine atom in this compound enhances lipophilicity and bioavailability while influencing intermolecular interactions via its electronegativity . This analysis compares its structural, synthetic, and pharmacological attributes with analogous triazole derivatives.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-phenyltriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c15-11-8-6-10(7-9-11)13-14(16)19(18-17-13)12-4-2-1-3-5-12/h1-9H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJHJQKBMBBYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:
Reagents: 4-fluorophenyl azide and phenylacetylene
Catalyst: Copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxides.
Reduction: Reduction reactions can modify the triazole ring or the attached phenyl groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the potential of 1,2,3-triazole derivatives as antifungal agents. The compound 4-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is of particular interest due to its structural similarity to known antifungal agents. The triazole ring is a key pharmacophore in many antifungal drugs, which work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Key Findings:
- Triazole derivatives exhibit broad-spectrum antifungal activity against various pathogens including Candida albicans and Aspergillus fumigatus .
- Structure-activity relationship (SAR) studies indicate that modifications on the triazole ring can enhance antifungal potency .
Antimicrobial Properties
In addition to antifungal applications, this compound has shown promise in antimicrobial research. The compound's ability to interact with bacterial cell membranes suggests a mechanism of action that could be exploited for developing new antibiotics.
Research Insights:
- Studies have demonstrated that certain triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- The introduction of halogen substituents (such as fluorine) has been linked to increased antimicrobial efficacy .
Building Blocks for Synthesis
The unique structure of this compound makes it an attractive building block for further chemical synthesis. Its reactivity allows for the formation of more complex molecules through various coupling reactions.
Synthesis Techniques:
- The compound can be synthesized via click chemistry methods, which are efficient and yield high purity products .
- It serves as a synthon for creating fused heterocyclic systems that may possess enhanced biological activities .
Applications in Drug Development
The versatility of the triazole moiety extends to drug development where it can be incorporated into larger molecular frameworks aimed at targeting specific biological pathways.
Case Studies:
- Research has indicated that triazole-containing compounds can act as potent inhibitors of specific enzymes involved in disease processes .
- Novel derivatives have been synthesized and tested for their ability to inhibit pathogenic fungi and bacteria, showing promising results in preliminary assays .
Data Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Antifungal Activity | Targeting Candida albicans | Broad-spectrum activity against various fungi |
| Antimicrobial Properties | Inhibiting bacterial growth | Significant activity against Gram-positive/negative bacteria |
| Synthetic Chemistry | Building block for drug development | Efficient synthesis via click chemistry methods |
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring and the attached phenyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Key Triazole Derivatives
Key Observations :
- This compound demonstrated potent anti-HBV activity (IC₅₀ in low µM range) due to dual heterocyclic moieties .
- However, synthetic complexity rises due to multi-step oxadiazole formation .
- Halogen Substituents : Fluorine (para vs. meta) and bromine substitutions influence electronic distribution and binding. The para-fluorophenyl group in the target compound optimizes a balance between electronegativity and steric hindrance compared to bulkier bromine .
Pharmacological Activity
Key Insights :
- The target compound’s fluorophenyl group may enhance selectivity for enzymes or receptors sensitive to electronegative substituents.
- The benzimidazole hybrid’s anti-HBV efficacy highlights the importance of extended aromatic systems in targeting viral polymerases .
- Bromine-substituted triazoles exhibit broader antimicrobial activity, likely due to increased lipophilicity enhancing membrane disruption .
Key Points :
- The target compound’s synthesis likely employs Buchwald-Hartwig coupling or click chemistry, similar to analogues in and .
- Fluorine’s small atomic radius allows for isostructural crystallization with minimal packing disruption, as seen in halogen-substituted thiazole hybrids .
- Solvent inclusion (e.g., THF or pyridine in benzimidazole hybrids) modifies crystal packing, impacting solubility and formulation .
Biological Activity
The compound 4-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (CAS RN: 1424335-89-6) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C14H10FN3
- Molecular Weight: 239.25 g/mol
- Physical State: Solid
The compound features a triazole ring substituted with a fluorophenyl and a phenyl group, contributing to its unique pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the potential of triazole derivatives as antimicrobial agents. For instance, compounds structurally similar to this compound have shown promising activity against various bacterial strains.
Case Study: DprE1 Inhibition
A notable study investigated the inhibition of the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. Compounds derived from triazole frameworks demonstrated significant inhibitory effects:
This suggests that similar triazole derivatives could also possess potent antimycobacterial activity.
Antiviral Activity
Triazole derivatives have also been explored for their antiviral properties. A study assessed various 1,2,3-triazole analogues against SARS-CoV-2:
- The compounds showed up to 90% inhibition of viral growth at specific concentrations with minimal cytotoxic effects on Vero cells .
- Notably, one derivative had an IC50 value of 3.16 ± 1.2 µM against the main protease Mpro, indicating potential as a therapeutic agent against COVID-19.
Anti-Cancer Activity
The anti-cancer potential of triazole compounds has been extensively studied. Research indicates that various triazole derivatives can induce apoptosis in cancer cells through different mechanisms:
- Some compounds have been shown to inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest .
The mechanisms underlying the biological activities of this compound and its analogues involve:
- Enzyme Inhibition: Targeting specific enzymes such as DprE1 and Mpro.
- Cell Cycle Disruption: Inducing apoptosis in cancer cells by interfering with microtubule formation.
- Redox Activity: Some derivatives exhibit redox properties that can influence cellular signaling pathways.
Table: Biological Activities of Triazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
